molecular formula C23H32N2O3S B4015437 N-1-adamantyl-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

N-1-adamantyl-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

Cat. No. B4015437
M. Wt: 416.6 g/mol
InChI Key: HDUNMTJZTKMNLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of adamantyl and piperidine derivatives involves complex chemical processes aiming to enhance specific properties, such as anti-acetylcholinesterase activity or anti-proliferative activities. For example, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated that introducing bulky moieties and substituting the benzamide nitrogen atom could dramatically enhance activity (Sugimoto et al., 1990). Furthermore, the development of adamantyl-containing polyamide-imides through direct polycondensation illustrated the process of incorporating adamantyl groups to achieve desired physical and thermal properties (Liaw & Liaw, 2001).

Molecular Structure Analysis

The molecular structure of such compounds plays a crucial role in their functionality and potential applications. Advanced techniques, including X-ray crystallography, have been utilized to investigate the crystal structures, providing insights into the compounds' molecular geometry and intermolecular interactions. For instance, the crystal structure analysis of N-p-Methylbenzyl benzamide revealed significant details about its molecular configuration and hydrogen bonding patterns (Luo & Huang, 2004).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are influenced by their molecular structure. Research has explored various chemical reactions, including nucleophilic substitution and conjugate additions, to modify the compounds' properties for specific applications. For example, the synthesis and characterization of new polyamide-imides containing pendent adamantyl groups demonstrated how chemical modifications could affect the compounds' solubility, thermal stability, and mechanical strength (Liaw & Liaw, 2001).

Physical Properties Analysis

The physical properties, such as solubility, thermal stability, and mechanical characteristics, are crucial for determining the potential applications of these compounds. The adamantyl-containing polyamide-imides, for example, exhibited high glass transition temperatures and thermal stability, making them suitable for high-performance materials (Liaw & Liaw, 2001).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity and stability, is essential for the practical application of these compounds. The studies on antimicrobial and anti-proliferative activities have shown that specific structural modifications can enhance biological activities, indicating the potential for pharmaceutical applications (Al-Mutairi et al., 2019).

properties

IUPAC Name

N-(1-adamantyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3S/c1-16-6-8-25(9-7-16)29(27,28)21-4-2-20(3-5-21)22(26)24-23-13-17-10-18(14-23)12-19(11-17)15-23/h2-5,16-19H,6-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUNMTJZTKMNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Adamantan-1-YL)-4-[(4-methylpiperidin-1-YL)sulfonyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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